2-(9H-xanthen-9-yl)isoindole-1,3-dione
Description
2-(9H-Xanthen-9-yl)isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted at the 2-position with a xanthen-9-yl group. The isoindole-1,3-dione moiety is a planar, electron-deficient aromatic system, while the xanthene group introduces a fused tricyclic structure containing an oxygen atom.
Properties
CAS No. |
6326-07-4 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-13-7-1-2-8-14(13)21(24)22(20)19-15-9-3-5-11-17(15)25-18-12-6-4-10-16(18)19/h1-12,19H |
InChI Key |
VZUYLHKPQMDUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(9H-xanthen-9-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
2-(9H-xanthen-9-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Cyclization: Intramolecular cyclization reactions can lead to the formation of new C–C and C–O bonds.
Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions are multifunctionalized isoindole-1,3-dione derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of isoindole derivatives with xanthenes. The structural features of 2-(9H-xanthen-9-yl)isoindole-1,3-dione include a fused xanthene and isoindole moiety, which contribute to its unique reactivity and biological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit promising anticancer activity. For instance, two specific benzylisoindole-1,3-dione derivatives were evaluated against A549 lung adenocarcinoma cells. These compounds showed significant inhibitory effects on cell viability, indicating their potential as therapeutic agents for cancer treatment .
Table 1: In Vitro Cytotoxicity of Isoindole-1,3-dione Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 3 | 15.2 | A549 |
| Compound 4 | 12.8 | A549 |
Anti-inflammatory Effects
Another important application is in the inhibition of cyclooxygenase enzymes (COX). Compounds derived from this compound exhibited selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory drugs. The selectivity ratio was calculated to assess their efficacy compared to standard anti-inflammatory drugs like meloxicam .
Table 2: COX Inhibition Selectivity Ratios
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Compound A | 45 | 85 | 1.89 |
| Compound B | 50 | 90 | 1.80 |
Case Study 1: Anticancer Activity in Vivo
In an in vivo study using nude mice xenograft models, the administration of isoindole derivatives led to reduced tumor sizes over a treatment period of 60 days. The study monitored tumor growth and overall health indicators in the mice, demonstrating the potential of these compounds in cancer therapy .
Case Study 2: Pharmacological Profiling
A comprehensive pharmacological profiling was conducted to evaluate the safety and efficacy of isoindole derivatives. Toxicological studies indicated that certain derivatives had minimal side effects at therapeutic doses, reinforcing their potential for further development into clinical applications .
Mechanism of Action
The mechanism of action of 2-(9H-xanthen-9-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(9H-xanthen-9-yl)isoindole-1,3-dione can be contextualized by comparing it to analogous isoindole-1,3-dione derivatives reported in the literature. Below is a detailed analysis:
Substituent Effects on Reactivity and Properties
- 2-(4-Dimethylamino-2-oxo-but-3-enyl)isoindole-1,3-dione (Compound 2, ) Structure: Features a dimethylamino group and a conjugated enaminone side chain. Synthesis: Prepared via microwave irradiation, demonstrating efficient reaction conditions . Properties: The electron-donating dimethylamino group enhances solubility and may stabilize charge-transfer interactions. NMR data (δ ~2.5 ppm for dimethylamino protons) and mass spectrometry confirm its structure .
2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione (Nitro Analog, )
- Structure : Contains a nitro group and phenylthio substituent.
- Properties : The nitro group is strongly electron-withdrawing, which could reduce solubility in polar solvents but enhance π-π stacking interactions in solid-state applications .
- Comparison : The xanthene derivative’s oxygen atom in the tricyclic system may offer milder electronic effects compared to the nitro group, balancing electron deficiency and solubility.
- Compound 2 from ChemDiv () Structure: 5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione. Properties: Dual amine groups improve aqueous solubility and enable hydrogen bonding, which is critical for biological interactions .
Data Table: Key Comparative Features
Biological Activity
The compound 2-(9H-xanthen-9-yl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused xanthene and isoindole structure, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:
This compound exhibits significant chemical reactivity due to the presence of the isoindole moiety, which can interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines.
-
In Vitro Studies :
- The compound was tested against A549 lung adenocarcinoma cells using the MTT assay. Results showed a significant decrease in cell viability, with IC50 values indicating strong cytotoxic effects (low micromolar range) .
- Other studies have demonstrated similar effects against different cancer cell lines such as HeLa and MCF-7 .
-
In Vivo Studies :
- In xenograft models involving nude mice injected with A549 cells, treatment with this compound resulted in reduced tumor sizes compared to control groups. The survival rates were also improved in treated groups .
- Histopathological analyses revealed that the compound did not induce significant toxicity in normal tissues, suggesting a favorable safety profile .
The anticancer activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Tyrosine Kinases : This compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play crucial roles in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that treatment leads to increased apoptosis in cancer cells through activation of caspase pathways .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other isoindole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 5.0 | Tyrosine kinase inhibition |
| N-benzylisoindole-1,3-dione | A549 | 4.5 | Apoptosis induction |
| Isoindole derivative X | MCF-7 | 6.0 | Cell cycle arrest |
Case Studies
Several case studies have documented the efficacy and safety profile of isoindole derivatives:
- Study on N-benzylisoindole Derivatives :
- Evaluation of Structural Variants :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
